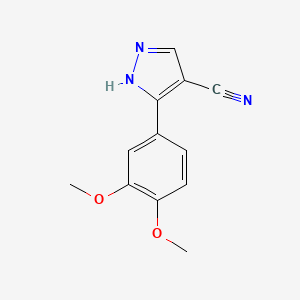
3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile
Vue d'ensemble
Description
The compound “3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The “3,4-dimethoxyphenyl” moiety suggests the presence of a phenyl ring with methoxy (-OCH3) groups at the 3rd and 4th positions .
Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic aromatic ring of the pyrazole and phenyl groups, with the methoxy and nitrile (-CN) substituents attached at the appropriate positions .Chemical Reactions Analysis
As a pyrazole derivative, this compound might undergo reactions typical of aromatic compounds, such as electrophilic substitution. The nitrile group could be hydrolyzed to a carboxylic acid under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, aromatic compounds with nitrile and methoxy groups might exhibit polar behavior due to the presence of polar bonds .Applications De Recherche Scientifique
Structural Analysis and Tautomerism
The structural properties and tautomerism of compounds related to 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile have been explored through X-ray crystallography and NMR spectroscopy. Studies have shown that the presence or absence of hydroxyl groups in such compounds can significantly influence their crystalline structures and hydrogen bonding patterns, impacting their stability and reactivity (Cornago et al., 2009).
Antitumor Potential
Research into pyrazole-based heterocycles, including compounds structurally similar to 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile, has indicated potential antitumor properties. These compounds have shown significant cytotoxic activity against breast and ovarian tumor cell lines, highlighting their potential as therapeutic agents (Farag et al., 2010).
Anti-inflammatory Activity
Some pyrazole-containing chalcones and pyridine-3-carbonitriles, which are structurally related to 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile, have demonstrated promising anti-inflammatory effects. This suggests that such compounds could be explored further for their potential in treating inflammatory conditions (Gadhave & Bhagwat, 2017).
Synthetic Applications
Compounds akin to 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile serve as key intermediates in the synthesis of various heterocyclic compounds. These intermediates are crucial in the development of biologically active molecules and have wide applications in synthetic organic chemistry (Patel, 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-16-10-4-3-8(5-11(10)17-2)12-9(6-13)7-14-15-12/h3-5,7H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRZNAQUASSHRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=NN2)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



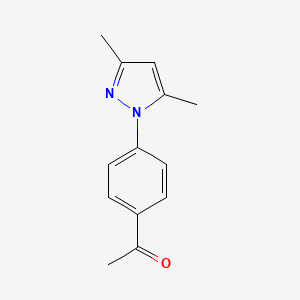
![Dimethyl 2,2'-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate](/img/structure/B3025206.png)

![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B3025210.png)

![[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine](/img/structure/B3025215.png)
![1,4-Dioxaspiro[4.5]decane-2-methanamine](/img/structure/B3025216.png)
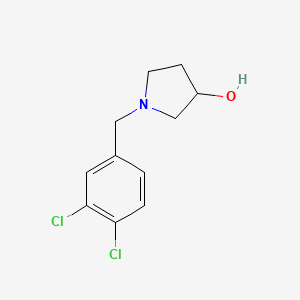
![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine](/img/structure/B3025219.png)
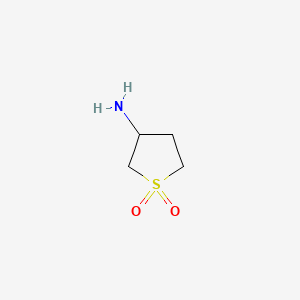
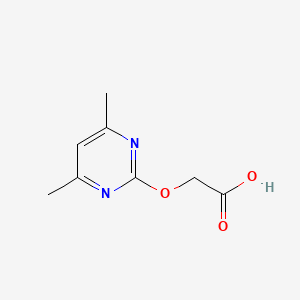
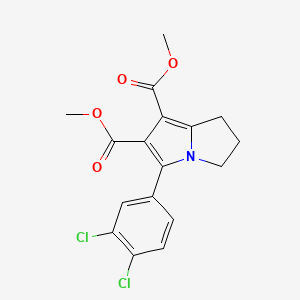
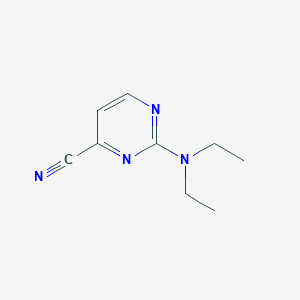
![2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol hydrochloride](/img/structure/B3025227.png)